molecular formula C12H10ClNO2 B8390356 5-Carbethoxy-1-chloroisoquinoline

5-Carbethoxy-1-chloroisoquinoline

Cat. No. B8390356
M. Wt: 235.66 g/mol
InChI Key: WZPBFJCUISVKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248738B1

Procedure details

A solution of 5-carbethoxy-1-chloroisoquinoline (German Patent DE 2816863) (1.75 g, 7.4 mmol) and NaOH (0.8 g, 20 mmol) in MeOH-H20 (50 mL, 4:1) was stirred at 23° C. for 5 h. The solvents were evaporated in vacuo and the residue partioned between CH2Cl2 and aqueous NaOH (2 M). The aqueous phase was acidified with conc HCl and extracted with copious EtOAc (×4). The combined organics were washed with brine, dried over MgSO4 and concentrated in vacuo to leave 5-carboxy-1-chloroisoquinoline hydrochloride (1.8 g, 7.4 mmol) as a white solid.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
MeOH-H20
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[C:11]2[Cl:16])([O:3]CC)=[O:2].[OH-].[Na+]>>[ClH:16].[C:1]([C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[C:11]2[Cl:16])([OH:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C(=O)(OCC)C1=C2C=CN=C(C2=CC=C1)Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
MeOH-H20
Quantity
50 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with copious EtOAc (×4)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.C(=O)(O)C1=C2C=CN=C(C2=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.4 mmol
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.